Phenylketophosphamide
CAS No.: 100993-68-8
Cat. No.: VC20744276
Molecular Formula: C13H19Cl2N2O3P
Molecular Weight: 353.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100993-68-8 |
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Molecular Formula | C13H19Cl2N2O3P |
Molecular Weight | 353.18 g/mol |
IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenylpropan-1-one |
Standard InChI | InChI=1S/C13H19Cl2N2O3P/c14-7-9-17(10-8-15)21(16,19)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,19) |
Standard InChI Key | ZSQIOJOQXJELQB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
Canonical SMILES | C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
Chemical Structure and Properties
Phenylketophosphamide belongs to the chemical class of phenyl ketone phosphorodiamidates with the general structural formula C₆H₅C(O)CH₂CH₂OP(O)NHR₁NR₂R₃. Specifically, phenylketophosphamide (designated as compound 14a in research literature) has the substituent pattern where R₁ = H and R₂ = R₃ = CH₂CH₂Cl . This molecular configuration yields a compound that incorporates both phosphorodiamidic functionality and a phenyl ketone moiety, creating a hybrid structure with distinctive chemical properties.
The compound features several key structural elements:
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A phenyl group attached to a carbonyl (ketone) function
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A two-carbon spacer (ethylene bridge) connecting the ketone to the phosphorodiamidic group
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A phosphorus atom with double-bonded oxygen and nitrogen substituents
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Two chloroethyl groups that serve as potential alkylating moieties
This structural arrangement significantly influences the compound's chemical behavior, particularly regarding its tendency to undergo (or resist) intramolecular cyclization reactions compared to related phosphoramide compounds.
Synthesis and Development Context
Phenylketophosphamide was synthesized as part of research investigating the effects of substituents on the solution chemistry dynamics of cyclophosphamide metabolites. The development of phenylketophosphamide represents a strategic modification of cyclophosphamide, an established alkylating agent used in cancer chemotherapy. By incorporating a phenyl ketone moiety into the phosphorodiamidic structure, researchers aimed to examine how structural modifications affect the chemical stability, reactivity patterns, and potentially the therapeutic efficacy of these compounds .
Chemical Reactivity and Kinetic Properties
Half-Life and Stability
Experimental studies conducted under standardized conditions (1 M lutidine buffer with added Me₂SO (8:2), pH 7.4, 37°C) determined that phenylketophosphamide has a half-life of approximately 66 minutes . This half-life positions phenylketophosphamide as moderately stable compared to related compounds tested under identical conditions:
Compound | Structure | Half-life (minutes) |
---|---|---|
2a/3a (Cyclophosphamide metabolites) | Various | 72 |
14a (Phenylketophosphamide) | R₁ = H, R₂ = R₃ = CH₂CH₂Cl | 66 |
14b (Phenylketoifosfamide) | R₁ = R₂ = CH₂CH₂Cl, R₃ = H | 63 |
14c (Phenylketotrofosfamide) | R₁ = R₂ = R₃ = CH₂CH₂Cl | 56 |
20 (Methylketophosphamide) | CH₃C(O)CH₂CH₂OP(O)NH₂N(CH₂CH₂Cl)₂ | 173 |
This comparative stability profile reveals that the methyl-substituted analog (compound 20) demonstrates significantly greater stability than the phenyl-substituted variants, with a half-life approximately 2.6 times longer than phenylketophosphamide. This substantial difference highlights the profound impact that substituting a phenyl group for a methyl group has on the compound's chemical stability .
Comparative Analysis with Related Compounds
Structural Analogs and Reactivity Patterns
Structure-Activity Relationships
The structural modifications represented by phenylketophosphamide and its analogs (phenylketoifosfamide and phenylketotrofosfamide) illustrate a systematic exploration of structure-activity relationships. The observed differences in half-lives indicate that:
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Increasing the number of chloroethyl groups (from two in phenylketophosphamide to three in phenylketotrofosfamide) decreases stability
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The position of chloroethyl groups on the nitrogen atoms affects stability
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Aromatic substitution (phenyl) versus aliphatic substitution (methyl) dramatically decreases stability
These relationships provide valuable insights for the rational design of phosphoramide-based prodrugs with customized stability profiles for specific therapeutic applications.
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